2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a useful research compound. Its molecular formula is C11H2F20O2 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in the synthesis of copolymers , suggesting that its targets could be other monomers or polymers in a polymerization reaction.
Mode of Action
The compound interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices .
Result of Action
The primary result of the action of 2,2,3,3,4,4,4-Heptafluorobutyl Perfluoroheptanoate is the formation of copolymers with controlled molecular weights and narrow polydispersity indices . These copolymers have interesting properties like excellent resistance to chemicals, oils and fuels, high thermal stability, and high hydrophobicity .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the water contact angle (WCA) of the copolymers synthesized using this compound increases with an increase in its content, indicating increasing hydrophobicity of the copolymer having higher content . Additionally, thermal stability and glass transition temperature of the copolymers also increase with the increase in its content .
Biochemical Analysis
Biochemical Properties
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and function. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins, influencing their conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s fluorinated structure allows it to form stable complexes with proteins, affecting their function and stability. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s activity and impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. Its interactions with metabolic pathways can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules within the cell .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCCIPNHHNSTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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